(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C30H27N3O5 |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C30H27N3O5/c1-37-23-13-11-21(12-14-23)28(34)26-27(22-7-5-10-25(19-22)38-24-8-3-2-4-9-24)33(30(36)29(26)35)17-6-16-32-18-15-31-20-32/h2-5,7-15,18-20,27,34H,6,16-17H2,1H3/b28-26+ |
InChI Key |
SGRRZUOUMGEQOO-BYCLXTJYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC(=CC=C4)OC5=CC=CC=C5)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the propyl chain. The methoxybenzoyl and phenoxyphenyl groups are then added through acylation and etherification reactions, respectively. The final step involves the formation of the pyrrol-2-one ring through cyclization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could result in various ether derivatives .
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural features have shown promising anticancer properties. For instance, studies have demonstrated that pyrrolidine derivatives can inhibit tumor cell growth through various mechanisms, including targeting specific signaling pathways involved in cancer progression .
2. Antidiabetic Potential
The design and synthesis of related compounds have been explored for their antidiabetic effects. For example, certain derivatives have exhibited significant inhibition of enzymes such as α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism . The potential for (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione to modulate these targets could be investigated further.
3. Anti-inflammatory Effects
Compounds with similar frameworks have been evaluated for their anti-inflammatory properties by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . The ability to reduce inflammation could position this compound as a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of compounds related to the target molecule:
- Synthesis and Evaluation : A study synthesized a series of pyrrolidine derivatives, demonstrating their ability to inhibit specific cancer cell lines effectively. These findings highlight the structural importance of the pyrrolidine ring in enhancing biological activity .
- Molecular Docking Studies : Computational studies using molecular docking techniques have suggested that similar compounds can bind effectively to target proteins involved in disease mechanisms. This approach aids in predicting the efficacy of new drug candidates .
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Enzyme/Pathway | IC50 Value |
|---|---|---|---|
| Similar Pyrrolidine Derivative | Anticancer | Various Tumor Cell Lines | Varies |
| Related Antidiabetic Compound | Antidiabetic | α-Glucosidase | 6.28 µM |
| Pyrrolidine-based Anti-inflammatory Agent | Anti-inflammatory | COX/LOX Inhibition | Not specified |
Mechanism of Action
The mechanism of action of 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to bind to multiple targets, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolidine Dione Derivatives
Key Observations:
Core Structure Differences: The target compound’s 2,3-dione core contrasts with the 2,5-dione isomer in anticonvulsant analogs.
Substituent Impact: 4-Methoxyphenyl vs. 3-Phenoxyphenyl vs. 3,4-Dimethoxyphenyl: The phenoxy group introduces steric hindrance and lipophilicity, whereas dimethoxy groups may enhance planar aromatic interactions .
Biological Activity: Pyrrolidine-2,5-diones with phenylamino substituents exhibit anticonvulsant properties, but the target compound’s imidazole and phenoxy groups suggest divergent targets, possibly antifungal or kinase-inhibitory pathways .
Biological Activity
The compound (4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione belongs to the class of pyrrolidine-2,3-diones, which have garnered significant attention for their diverse biological activities. This article reviews the current understanding of the biological activity of this specific compound, focusing on its antibacterial properties, potential as a therapeutic agent, and underlying mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and its structure can be represented as follows:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine-2,3-diones against various bacterial strains, particularly multidrug-resistant organisms.
- Mechanism of Action : The primary mechanism involves inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. For instance, compounds with similar structures have been shown to effectively inhibit PBP3 in Pseudomonas aeruginosa, a significant pathogen in clinical settings .
- Case Study : A focused screening of a library of compounds identified several pyrrolidine-2,3-dione derivatives that inhibited PBP3 with over 60% efficacy at a concentration of 100 µM. These findings suggest that the compound could serve as a scaffold for developing novel antibacterial agents .
Antineoplastic Activity
Pyrrolidine-2,3-diones have also been investigated for their potential antineoplastic properties.
- Cell Line Studies : In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines. For example, derivatives showed significant inhibition of cell proliferation in human cancer cells at micromolar concentrations .
- Mechanistic Insights : The compounds may induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrrolidine-2,3-diones. Key findings include:
- Substituents : The presence of hydroxyl and methoxy groups significantly enhances antibacterial activity.
- Linker Length : Studies indicate that linkers between 5 and 8 atoms in length bearing heteroatoms are optimal for antimicrobial activity .
Table 1: Biological Activity Summary of Pyrrolidine-2,3-Diones
Q & A
Q. What are the key synthetic strategies for constructing the pyrrolidine-2,3-dione core in this compound?
The pyrrolidine-2,3-dione scaffold is typically synthesized via cyclocondensation reactions. For example, a multi-step approach involves:
- Step 1 : Reacting 4-acetyl-3-hydroxy precursors with aryl aldehydes under acidic conditions to form the exocyclic double bond .
- Step 2 : Introducing the 1-[3-(1H-imidazol-1-yl)propyl] substituent via nucleophilic substitution or alkylation, using pyridine as a catalyst to enhance reactivity .
- Step 3 : Purification via flash column chromatography (petroleum ether/dichloromethane mixtures) to isolate the final product .
Q. How is the stereochemistry of the (4E)-configured exocyclic double bond confirmed?
The (4E)-configuration is validated using:
- NMR spectroscopy : Coupling constants (J-values) between protons on the double bond (typically >16 Hz for trans configurations) .
- X-ray crystallography : Definitive structural elucidation, as demonstrated in analogous pyrrolidine-2,3-dione derivatives .
Q. What analytical techniques are employed to characterize the compound's purity and structural integrity?
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated vs. observed m/z for C₃₀H₂₅N₃O₅) .
- HPLC with UV detection : To assess purity (>95% is standard for pharmacological studies) .
- FT-IR spectroscopy : To identify functional groups like the carbonyl (C=O) stretch at ~1750 cm⁻¹ .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound's binding affinity to imidazole-recognizing enzymes?
- In vitro assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding kinetics to targets like cytochrome P450 isoforms, which recognize imidazole motifs .
- Competitive inhibition studies : Co-incubate with known inhibitors (e.g., ketoconazole) to assess displacement efficacy .
- Computational docking : Model interactions using software like AutoDock Vina to predict binding poses at enzyme active sites .
Q. What methodologies are used to investigate the compound's pharmacokinetic properties in preclinical models?
- ADME profiling :
- Absorption : Caco-2 cell monolayer assays to predict intestinal permeability .
- Metabolism : Incubate with liver microsomes (human/rat) to identify phase I/II metabolites via LC-MS .
- In vivo studies : Administer the compound intravenously/orally to rodents, followed by plasma sampling and LC-MS/MS quantification .
Q. How do structural modifications at the 1-[3-(1H-imidazol-1-yl)propyl] position affect biological activity?
- SAR studies : Synthesize analogs with varying alkyl chain lengths or heterocyclic replacements (e.g., pyridine instead of imidazole).
- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or MMP-9) to determine optimal substituents .
- Thermodynamic solubility assays : Assess how lipophilicity changes impact bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
